
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% (C10F18) is a cyclic perfluorinated compound that is widely used in scientific research. It is a colorless and odorless gas, with a boiling point of -45.7°C and a melting point of -89.4°C. C10F18 is synthesized by a variety of methods, and has a wide range of applications in scientific research, including as a reagent, a solvent, and a reactant.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including perfluorinated polymers, organometallic compounds, and organosilicon compounds. It is also used as a solvent for the synthesis of organic compounds, and as a reactant in the synthesis of organofluorine compounds. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been used as a cryogenic fluid in the manufacture of superconducting magnets, and as a propellant in the aerospace industry.
Wirkmechanismus
The mechanism of action of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% are not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been shown to have an effect on the activity of certain enzymes, as well as on the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in laboratory experiments include its low toxicity, low vapor pressure, and low flammability. In addition, its low boiling point makes it ideal for use in cryogenic applications. However, there are some limitations associated with the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. For example, the compound is highly reactive and can react with other compounds, making it difficult to use in certain experiments. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
Given the wide range of applications of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in scientific research, there are many possible future directions for research on the compound. These include further research into the synthesis methods, mechanisms of action, and biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. In addition, research into the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in cryogenic applications, as well as its use as a propellant, could lead to new and improved applications of the compound. Finally, research into the environmental effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%, as well as its potential uses in drug delivery, could lead to new and improved applications of the compound.
Synthesemethoden
The synthesis of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is typically accomplished using a two-step process. In the first step, a p-tolyl bromide is reacted with a fluorinating agent such as sulfur tetrafluoride (SF4) or sulfur hexafluoride (SF6). The resulting 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane is then purified by distillation. The second step involves the reaction of the purified 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane with an alkylating agent such as ethyl iodide. This reaction produces the desired 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%.
Eigenschaften
IUPAC Name |
1-methyl-4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-methylphenyl)cyclopentyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F8/c1-11-3-7-13(8-4-11)15(14-9-5-12(2)6-10-14)16(20,21)18(24,25)19(26,27)17(15,22)23/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUYOKCFZCRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

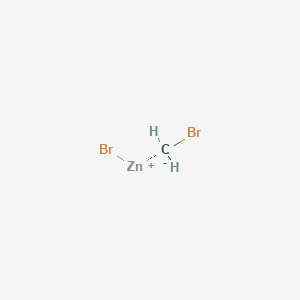

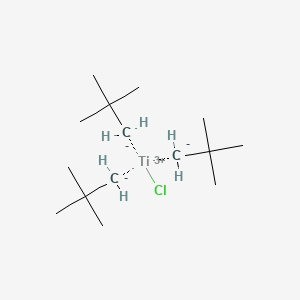
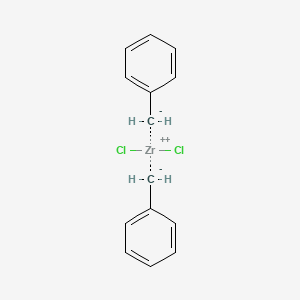
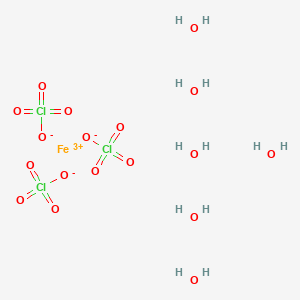
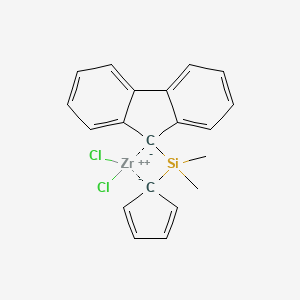
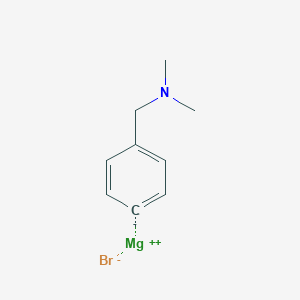
![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

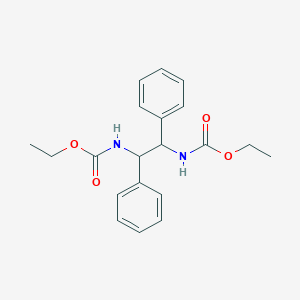
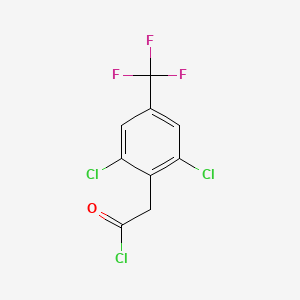
![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)